7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Catalog No.
S13511203
CAS No.
M.F
C7H12Br2ClN
M. Wt
305.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hy...

Product Name

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

IUPAC Name

7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride

Molecular Formula

C7H12Br2ClN

Molecular Weight

305.44 g/mol

InChI

InChI=1S/C7H11Br2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H

InChI Key

BQUGFWAXSNUFKN-UHFFFAOYSA-N

Canonical SMILES

CC12CCNCC1C2(Br)Br.Cl

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound characterized by its unique azabicyclo structure, which consists of a seven-membered ring containing nitrogen atoms. The compound features two bromine substituents at the 7-position and a methyl group at the 6-position, contributing to its distinctive chemical properties. This compound is often studied for its potential applications in medicinal chemistry and organic synthesis due to its complex structure and reactivity.

The chemical behavior of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride includes various types of reactions:

  • Oxidation: The compound can be oxidized to yield functionalized derivatives, such as azabicyclo[4.1.0]heptane-2,4,5-triones.
  • Reduction: Reduction reactions can modify the bromine atoms or other functional groups present in the molecule.
  • Substitution: The bromine atoms are susceptible to nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents used.

Research indicates that 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride exhibits various biological activities, making it a candidate for further pharmacological studies. Its unique structure allows it to interact with biological targets, potentially influencing enzyme activity or receptor binding. The compound's interactions may lead to insights into mechanisms of action relevant to drug development and therapeutic applications.

The synthesis of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves:

  • Cyclopropanation of aza-1,6-enynes: This method employs a transition-metal-free radical oxidation strategy under mild conditions to construct the azabicyclo framework.
  • Subsequent functionalization: After the initial synthesis, further reactions such as bromination or methylation can be performed to achieve the desired substitution pattern.

While detailed industrial production methods are not extensively documented, general principles of organic synthesis apply, focusing on optimizing yields and purity .

The applications of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride span several fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: The compound's unique structure makes it a candidate for drug discovery and development.
  • Material Science: It may be utilized in creating new materials due to its distinctive chemical properties .

Studies on the interactions of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride with various biological targets have provided insights into its mechanism of action. These interactions often involve binding to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Further research is needed to elucidate the specific pathways and targets involved in these interactions.

Several compounds share structural similarities with 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride:

Compound NameStructural FeaturesUnique Aspects
rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptaneLacks methyl groupSimilar structure but different substitution
rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochlorideContains only one bromine atomHydrochloride form alters solubility properties

The uniqueness of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride lies in its dual bromination and methyl substitution at specific positions, which can significantly influence its reactivity and biological interactions compared to these similar compounds .

The systematic IUPAC name for this compound is (1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, reflecting its stereochemistry, substituents, and bicyclic framework. Breaking down the nomenclature:

  • Bicyclo[4.1.0]heptane denotes a fused ring system comprising a six-membered cyclohexane ring (bridged by 4 and 1 carbons) and a three-membered cyclopropane ring (0 bridging carbons).
  • 3-aza indicates a nitrogen atom replaces the third carbon in the bicyclic structure.
  • 7,7-dibromo specifies two bromine atoms at the 7-position of the bicyclo structure.
  • 6-methyl refers to a methyl group at the 6-position.
  • Hydrochloride confirms the compound exists as a salt, with a chloride counterion stabilizing the protonated amine.

The molecular formula C₇H₁₂Br₂ClN corresponds to a molecular weight of 305.44 g/mol. Elemental composition analysis reveals:

  • Carbon (C): 27.52%
  • Hydrogen (H): 3.96%
  • Bromine (Br): 52.30%
  • Chlorine (Cl): 11.60%
  • Nitrogen (N): 4.58%

The stereochemical descriptors (1R,6R) define the spatial arrangement of substituents, critical for understanding its reactivity and biological interactions.

Crystallographic Data and Three-Dimensional Conformational Studies

While X-ray crystallographic data for this specific compound remains unpublished, computational models and related analogs provide insights into its three-dimensional conformation. The SMILES notation C[C@@]12CCNC[C@@H]1C2(Br)Br.Cl encodes its stereochemistry, confirming the R configuration at positions 1 and 6. Key structural features include:

  • A bicyclo[4.1.0]heptane core adopting a chair-like conformation for the cyclohexane ring, minimizing steric strain.
  • Bromine atoms at the 7-position introduce significant steric bulk and electronic effects, distorting the cyclopropane ring’s geometry.
  • The methyl group at position 6 occupies an axial position, influencing intermolecular interactions in crystalline states.

Experimental data from analogous compounds, such as methyl (1S,3R,4S,6R)-3,4-dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylate (PubChem CID: 98162944), suggest that halogen substituents enhance lattice stability via halogen bonding. For the hydrochloride salt, electrostatic interactions between the protonated amine and chloride ion likely dominate packing arrangements.

Table 1: Key Structural Parameters of 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride

ParameterValue/Description
Ring systemBicyclo[4.1.0]heptane
Substituents7-Br, 7-Br, 6-CH₃, 3-NH₂⁺Cl⁻
Stereochemistry(1R,6R)
Predicted bond anglesC1-N-C6: ~109.5° (tetrahedral)
Torsional strainModerate (cyclopropane ring)

Comparative Analysis of Bicyclo[4.1.0]heptane Derivatives

The structural and functional diversity of bicyclo[4.1.0]heptane derivatives highlights the impact of substituents on physicochemical properties. A comparative analysis with related compounds follows:

Methyl (1S,3R,4S,6R)-3,4-Dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylate

  • Molecular formula: C₈H₁₁Br₂NO₂.
  • Key differences: A carboxylate ester replaces the hydrochloride salt, and bromines occupy positions 3 and 4 instead of 7.
  • Implications: The ester group enhances solubility in organic solvents, while bromine positions alter electrophilic reactivity.

3-Azabicyclo[4.1.0]heptan-6-ol Hydrochloride

  • Molecular formula: C₆H₁₂ClNO.
  • Key differences: A hydroxyl group at position 6 replaces the methyl and bromine substituents.
  • Implications: The hydroxyl group enables hydrogen bonding, increasing aqueous solubility compared to the brominated analog.

Synthesis and Functionalization Trends

Thesis research by Domínguez Pérez (2015) outlines synthetic strategies for bicyclo[4.1.0]heptane nucleoside analogs, emphasizing asymmetric transfer hydrogenation and kinetic resolutions to achieve stereochemical control. For 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, analogous methods could involve:

  • Cyclopropanation of cyclohexene precursors via dichlorocarbene addition.
  • Halogenation using bromine in the presence of Lewis acids.
  • Salt formation via treatment with hydrochloric acid.

Table 2: Comparative Properties of Bicyclo[4.1.0]heptane Derivatives

CompoundMolecular FormulaKey SubstituentsSolubility Profile
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane HClC₇H₁₂Br₂ClN7-Br, 6-CH₃, HClModerate (polar solvents)
Methyl 3,4-dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylateC₈H₁₁Br₂NO₂3-Br, 4-Br, COOCH₃High (organic solvents)
3-Azabicyclo[4.1.0]heptan-6-ol HClC₆H₁₂ClNO6-OHHigh (aqueous)

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

304.90045 g/mol

Monoisotopic Mass

302.90250 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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